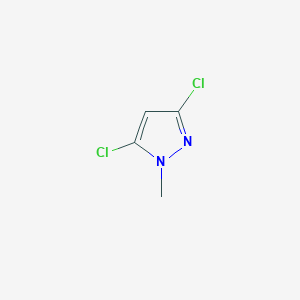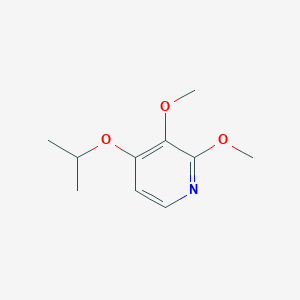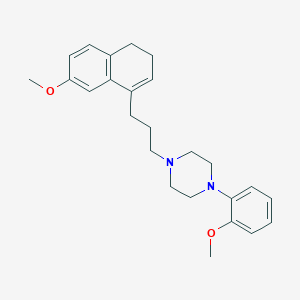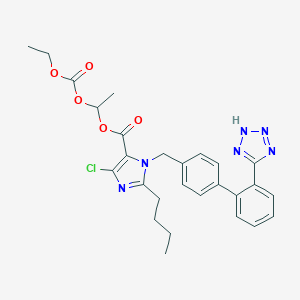
3,5-Dichloro-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1-methylpyrazole (DCMP) is a chemical compound that has been extensively studied in the field of chemical biology. This compound is known to have a wide range of applications, including as a tool for studying protein function and as a potential therapeutic agent for various diseases. In
Wirkmechanismus
3,5-Dichloro-1-methylpyrazole inhibits LSD1 by binding to its active site, preventing it from demethylating histone proteins. This results in an increase in histone methylation, which in turn leads to changes in gene expression. The exact mechanism of action of 3,5-Dichloro-1-methylpyrazole is still being studied, but it is believed to involve the formation of a covalent bond between 3,5-Dichloro-1-methylpyrazole and LSD1.
Biochemische Und Physiologische Effekte
3,5-Dichloro-1-methylpyrazole has been shown to have a wide range of biochemical and physiological effects. In addition to its role in regulating gene expression, 3,5-Dichloro-1-methylpyrazole has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,5-Dichloro-1-methylpyrazole is its selectivity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, 3,5-Dichloro-1-methylpyrazole has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, 3,5-Dichloro-1-methylpyrazole is not very soluble in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,5-Dichloro-1-methylpyrazole. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 3,5-Dichloro-1-methylpyrazole. Another area of interest is the use of 3,5-Dichloro-1-methylpyrazole as a potential therapeutic agent for various diseases, particularly cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 3,5-Dichloro-1-methylpyrazole and its potential long-term effects on human health.
Conclusion:
In conclusion, 3,5-Dichloro-1-methylpyrazole is a chemical compound with a wide range of applications in chemical biology research. It has been shown to selectively inhibit the activity of LSD1, a key enzyme involved in regulating gene expression. 3,5-Dichloro-1-methylpyrazole has a number of biochemical and physiological effects and may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3,5-Dichloro-1-methylpyrazole and its potential long-term effects on human health.
Synthesemethoden
3,5-Dichloro-1-methylpyrazole can be synthesized through a multistep process involving the reaction of 3,5-dichloropyrazole with methyl iodide. The resulting product is then purified through column chromatography to obtain pure 3,5-Dichloro-1-methylpyrazole. This synthesis method has been optimized to produce high yields of pure 3,5-Dichloro-1-methylpyrazole, making it a useful tool for chemical biology research.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-1-methylpyrazole has been widely used as a tool for studying protein function, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression. By inhibiting LSD1, 3,5-Dichloro-1-methylpyrazole can modulate gene expression and potentially be used as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3,5-dichloro-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSICRRGMZUWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-1-methylpyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)







